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Fostamatinib vs. Placebo: Efficacy Outcomes

Indication
Trial Phase &
Design

Primary Endpoint &
Fostamatinib Result

Placebo
Result

Key Efficacy Details &
Secondary Endpoints

| Chronic Immune Thrombocytopenia (ITP) [1] | Phase 3 (FIT-1 & FIT-2) 24-week, randomized, placebo-

controlled Patients with chronic ITP insufficient response to prior therapy | Stable Response (platelets

≥50x10⁹/L): 18% | 2% | Overall response (0-12 weeks): 43% (Fostamatinib) vs. 14% (Placebo) [1]

Durable, long-term platelet response sustained in extension studies up to 3-5 years [2]. | | Rheumatoid

Arthritis (RA) [3] | Phase 2 12-week, randomized, placebo-controlled + methotrexate | ACR20 Response

(100 mg BID): 65% ACR20 Response (150 mg BID): 72% | 38% | ACR50 Response: 49% (150 mg BID)

vs. 22% (Placebo) [3] ACR70 Response: 34% (150 mg BID) vs. 10% (Placebo) [3] | | Rheumatoid

Arthritis (RA) - Bio-IR | Phase 2 24-week, randomized, placebo-controlled Patients who failed biologic

DMARDs | ACR20 Response: 38% [3] | 37% [3] | Result not statistically significant, indicating reduced

efficacy in this difficult-to-treat population [3]. |
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The data in the table above comes from rigorous clinical trial designs. Here are the methodologies for the

key studies cited:

ITP Phase 3 Trials (FIT-1 & FIT-2) [1]:
Design: Two randomized, double-blind, placebo-controlled trials.

Participants: Adult patients with persistent or chronic ITP who had an insufficient response to
prior therapies (median of 4 prior treatments). The median baseline platelet count was

16x10⁹/L.
Intervention: Fostamatinib (100 mg BID) vs. placebo for 24 weeks. The dose could be

increased to 150 mg BID after 4 weeks based on platelet count and tolerability.
Primary Endpoint: Stable response, defined as platelet counts ≥50x10⁹/L on at least 4 of the 6

scheduled visits between weeks 14 and 24.
Rheumatoid Arthritis Phase 2 Trial [3]:

Design: A 12-week, randomized, placebo-controlled trial.
Participants: Patients with active rheumatoid arthritis on a stable dose of methotrexate.

Intervention: Three arms: fostamatinib (100 mg BID or 150 mg BID) vs. placebo, in addition
to background methotrexate.

Primary Endpoint: The proportion of patients achieving an ACR20 response at 12 weeks.

Mechanism of Action: SYK Signaling Pathway

Fostamatinib is an oral prodrug converted to its active metabolite, R406, which is a potent inhibitor of

Spleen Tyrosine Kinase (SYK) [3]. SYK is a crucial intracellular signaling molecule in the immune

response. The diagram below illustrates how fostamatinib interferes with the pathogenic autoimmune loop

in ITP.
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Pathophysiology in ITP Fostamatinib Mechanism
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This mechanism of inhibiting SYK is also relevant to other immune-mediated diseases. In chronic Graft-

versus-Host Disease (cGVHD), for example, fostamatinib preferentially eradicated aberrantly activated B

cells in pre-clinical models, leading to a Phase I trial that showed an overall response rate of 77% in patients

with steroid-refractory cGVHD [4].

Key Takeaways for Researchers

Proven Efficacy in ITP: Fostamatinib offers a mechanistically distinct, effective oral option for multi-
refractory chronic ITP patients, with long-term data supporting sustained responses [1] [2].
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Unrealized Potential in RA: While Phase II data in rheumatoid arthritis was promising, the clinical

development for this indication appears to have been discontinued after Phase II [3].
Emerging Applications: Early-phase trials show fostamatinib is a promising candidate for treating

steroid-refractory chronic Graft-versus-Host Disease (cGVHD), with a favorable safety profile in the
post-transplant setting [4].

Novel Mechanisms Discovered: Recent AI-driven drug repurposing efforts suggest fostamatinib
may also function as a pan-inhibitor of TAM receptor kinases (TYRO3, AXL, MERTK), revealing a

potential new mechanism for oncology applications [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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